

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3,5-dimethylpiperazine-1-carboxylate*

Cat. No.: *B112873*

[Get Quote](#)

Technical Guide: Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**, a valuable building block in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and this derivative offers opportunities for the synthesis of novel therapeutic agents.

Core Molecular Data

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a Boc-protected derivative of 3,5-dimethylpiperazine. The introduction of the tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in multi-step syntheses.

Property	Value
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.30 g/mol [1] [2]
Canonical SMILES	CC1CN(CC(N1)C)C(=O)OC(C)(C)C
InChI Key	NUZXPHIQZUYMOR-UHFFFAOYSA-N

Note: The properties listed above are for the general structure. Specific stereoisomers (e.g., (3S,5R) or (3R,5R)) will have the same formula and molecular weight but differ in their spatial arrangement and optical properties.

Synthesis and Purification

The synthesis of **tert-butyl 3,5-dimethylpiperazine-1-carboxylate** typically involves a two-step process: the synthesis of the 3,5-dimethylpiperazine core followed by the protection of one of the secondary amines with a Boc group.

Experimental Protocol: Synthesis of *cis*-3,5-Dimethylpiperazine

A common route to *cis*-3,5-dimethylpiperazine involves the cyclization of appropriate precursors. While various methods exist, a representative approach is the reduction of 2,6-dimethylpyrazine.

Materials:

- 2,6-Dimethylpyrazine
- Sodium in ethanol or catalytic hydrogenation apparatus (e.g., H₂ gas, PtO₂)
- Appropriate solvent (e.g., ethanol, methanol)
- Standard laboratory glassware and purification equipment

Procedure:

- Reduction: In a suitable reaction vessel, dissolve 2,6-dimethylpyrazine in ethanol.
- Carefully add sodium metal in portions while controlling the reaction temperature.
- Alternatively, subject a solution of 2,6-dimethylpyrazine in a suitable solvent to catalytic hydrogenation using a catalyst such as platinum oxide under a hydrogen atmosphere.
- Work-up: After the reaction is complete (monitored by TLC or GC-MS), neutralize the reaction mixture carefully.
- Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cis-3,5-dimethylpiperazine.

Experimental Protocol: Boc-Protection

The protection of one of the secondary amines of 3,5-dimethylpiperazine is readily achieved using di-tert-butyl dicarbonate (Boc₂O).

Materials:

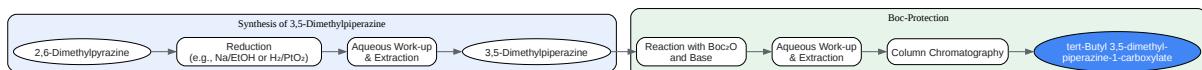
- 3,5-Dimethylpiperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- A suitable base (e.g., triethylamine, sodium bicarbonate)
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
- Standard laboratory glassware and purification equipment

Procedure:

- Reaction Setup: Dissolve 3,5-dimethylpiperazine and a base (e.g., triethylamine) in an appropriate solvent such as dichloromethane.

- Addition of Boc_2O : To the stirred solution, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**.

Characterization


The structure and purity of the synthesized **tert-butyl 3,5-dimethylpiperazine-1-carboxylate** should be confirmed by various analytical techniques.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the methyl groups, the piperazine ring protons, and the tert-butyl group. The chemical shifts and coupling patterns will depend on the stereochemistry (cis or trans). For the tert-butyl group, a characteristic singlet around 1.4 ppm is expected.
¹³ C NMR	Resonances for the methyl carbons, the inequivalent piperazine ring carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry	The molecular ion peak (M^+) or the protonated molecular ion peak ($[M+H]^+$) should be observed at m/z corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching (if the second amine is not protonated), C-H stretching, and a strong C=O stretching band for the carbamate group.

Applications in Drug Development

The piperazine moiety is a common scaffold in a wide range of pharmaceuticals due to its favorable physicochemical properties and ability to interact with various biological targets. Boc-protected piperazines, such as **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**, are key intermediates in the synthesis of more complex molecules. The presence of a free secondary amine allows for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. The methyl groups on the piperazine ring can provide steric hindrance and influence the conformational preferences of the molecule, which can be crucial for binding to a specific biological target.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]
- 2. (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tert-butyl 3,5-dimethylpiperazine-1-carboxylate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112873#tert-butyl-3-5-dimethylpiperazine-1-carboxylate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com